3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester
Overview
Description
3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester (CMP-4BAPE) is a novel boronic acid pinacol ester that has been developed as a reagent for use in a variety of scientific research applications. It is a versatile chemical compound that can be used in a variety of organic synthesis reactions, including the synthesis of organic molecules, and the production of pharmaceuticals. CMP-4BAPE is a valuable tool in the fields of chemical biology, medicinal chemistry, and drug discovery.
Scientific Research Applications
Organic Synthesis and Coupling Reactions
"3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester" is utilized extensively in Suzuki coupling reactions, a powerful method for forming carbon-carbon bonds. For example, studies have highlighted its use in the synthesis of quinolines and other heterocyclic compounds by facilitating cross-coupling reactions (Li et al., 2005). Another research demonstrated the synthesis of highly electron-deficient pyridine boronic esters through iridium-catalyzed aromatic borylation, underscoring the versatility of boronic esters in synthesizing complex organic molecules (Batool et al., 2016).
Materials Science and Polymer Chemistry
In materials science, boronic esters are essential for developing functional polymers and novel materials. Research on "this compound" and related compounds has led to advancements in polymer chemistry, such as the stereoselective synthesis of vinyl iodides from vinylboronate pinacol esters, which is crucial for creating polymers with specific properties (Stewart & Whiting, 1995).
Analytical and Sensing Applications
Boronic esters are also used in the development of sensors and analytical methods. For instance, the electrochemical sensing of halides with a boronic ester-functionalized polypyrrole shows the potential of boronic esters in creating sensitive and selective chemical sensors (Nicolas et al., 2001). Furthermore, luminescent iridium(III)-boronic acid complexes have been synthesized for carbohydrate sensing, demonstrating the application of boronic esters in bioanalytical chemistry (Hashemzadeh et al., 2020).
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be used in various organic reactions, including the suzuki-miyaura cross-coupling reaction .
Mode of Action
The compound “3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester” likely interacts with its targets through a process known as transmetalation, a key step in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boron atom in the compound forms a bond with a transition metal, facilitating the transfer of an organic group from boron to the metal.
Biochemical Pathways
The compound “this compound” is involved in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, making it a valuable tool in organic synthesis .
Pharmacokinetics
It’s important to note that the ph strongly influences the rate of reaction of boronic pinacol esters, which can be considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific reaction in which “this compound” is used. In the context of the Suzuki-Miyaura cross-coupling reaction, the compound facilitates the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “this compound”. For instance, the pH of the environment can significantly affect the rate of reaction of boronic pinacol esters . Additionally, the presence of transition metals is crucial for the compound’s role in the Suzuki-Miyaura cross-coupling reaction .
properties
IUPAC Name |
4-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BClN2O3/c1-14(2)15(3,4)22-16(21-14)11-5-6-18-13(12(11)17)19-7-9-20-10-8-19/h5-6H,7-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVOSNAIBGPIGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)N3CCOCC3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585977 | |
Record name | 4-[3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
957198-28-6 | |
Record name | 4-[3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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